molecular formula C20H23N3O5S B10988289 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide

Cat. No.: B10988289
M. Wt: 417.5 g/mol
InChI Key: NGXPFQKHSHLTDC-UHFFFAOYSA-N
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Description

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxybenzyl group and a dioxidotetrahydrothiophenyl carbamoyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methoxybenzylamine with benzoyl chloride under basic conditions.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The next step is the introduction of the dioxidotetrahydrothiophenyl group. This can be achieved by reacting tetrahydrothiophene with a suitable oxidizing agent to form the 1,1-dioxide derivative, followed by coupling with the benzamide core using a carbamoylation reaction.

    Final Coupling: The final step involves the coupling of the intermediate with the 4-methoxybenzyl group under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as oncology or neurology.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The dioxidotetrahydrothiophenyl group might play a role in binding to the active site of enzymes, while the benzamide core could interact with other regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This could result in different biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H23N3O5S/c1-28-18-8-2-14(3-9-18)12-21-19(24)15-4-6-16(7-5-15)22-20(25)23-17-10-11-29(26,27)13-17/h2-9,17H,10-13H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

NGXPFQKHSHLTDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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